molecular formula C10H22 B105677 3-Ethyl-3-methylheptane CAS No. 17302-01-1

3-Ethyl-3-methylheptane

Cat. No.: B105677
CAS No.: 17302-01-1
M. Wt: 142.28 g/mol
InChI Key: HSOMNBKXPGCNBH-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylheptane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon that belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by the presence of an ethyl group and a methyl group attached to the third carbon atom of a heptane chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-3-methylheptane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of heptane with ethyl and methyl groups. This can be achieved using organometallic reagents such as di-n-butyl zinc and 3-chloro-3-methylpentane under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes that facilitate the addition of ethyl and methyl groups to a heptane backbone. These processes often utilize catalysts such as zeolites or metal oxides to enhance the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methylheptane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethyl-3-methylheptane has several applications in scientific research:

Mechanism of Action

As an alkane, 3-Ethyl-3-methylheptane does not have specific biological targets or pathways. Its primary interactions are through physical processes such as solvation and dispersion forces. In chemical reactions, it acts as a substrate that undergoes transformations through radical or ionic mechanisms, depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-3-methylheptane is unique due to the specific positioning of its ethyl and methyl groups on the third carbon atom, which influences its physical and chemical properties. This structural arrangement affects its boiling point, reactivity, and interactions with other molecules .

Properties

IUPAC Name

3-ethyl-3-methylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-8-9-10(4,6-2)7-3/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOMNBKXPGCNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169495
Record name 3-Ethyl-3-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17302-01-1
Record name 3-Ethyl-3-methylheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-3-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptane, 3-ethyl-3-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 3-ethyl-3-methylheptane and where has it been detected?

A1: this compound is an organic compound identified as a potential allelochemical, a substance produced by some plants that can influence the growth and development of other organisms. It was detected in Myriophyllum elatinoides, an aquatic plant, and found to have an inhibitory effect on the growth of the cyanobacteria Microcystis aeruginosa []. This compound was also identified in the essential oil extracted from the seeds of Amygdalus Spinosissima, a wild thorny almond species [].

Q2: How does the presence of this compound in Myriophyllum elatinoides impact algal growth?

A2: Research suggests that this compound secreted by Myriophyllum elatinoides exhibited selective allelopathic effects. While it significantly inhibited the growth of the cyanobacterium Microcystis aeruginosa at specific concentrations, it did not show significant inhibition against the green algae Selenastrum capricornutum []. This suggests a potential role for this compound in influencing algal community composition.

Q3: What analytical techniques were used to identify and characterize this compound in the studies mentioned?

A3: The primary analytical technique used to identify and characterize this compound in both studies was Gas Chromatography-Mass Spectrometry (GC-MS) [, ]. This widely used technique allows for the separation and identification of volatile and semi-volatile compounds within a complex mixture.

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